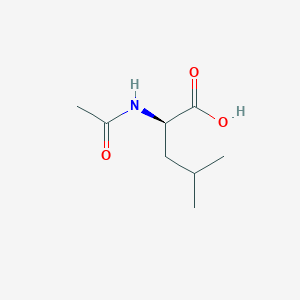

N-Acetyl-D-leucine

Description

DS-1211 is a potent and selective novel small molecule tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

(2R)-2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361310 | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-30-8 | |

| Record name | Acetylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-L-leucine: A Deep Dive into its Neuronal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Acetyl-L-leucine (NALL), the pharmacologically active levorotatory enantiomer of N-acetyl-DL-leucine, has emerged as a promising therapeutic agent for a spectrum of neurological disorders. Initially utilized for vertigo, its neuroprotective potential is now being investigated in more complex and debilitating conditions, including lysosomal storage diseases like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis, cerebellar ataxias, traumatic brain injury (TBI), and neurodegenerative diseases such as Parkinson's disease.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of NALL's mechanism of action in neurons, focusing on its molecular targets, signaling pathways, and functional outcomes. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroscience.

Core Tenets of N-Acetyl-L-leucine's Neuronal Activity

The therapeutic efficacy of N-Acetyl-L-leucine appears to stem from a multi-faceted mechanism of action rather than a single target. The L-enantiomer is consistently identified as the neuroprotective form, while the D-enantiomer shows little to no therapeutic effect.[2] Key proposed mechanisms include the modulation of autophagy and lysosomal function, reduction of neuroinflammation, and the restoration of neuronal homeostasis.

Modulation of Autophagy and Lysosomal Function

A growing body of evidence suggests that NALL plays a crucial role in restoring cellular housekeeping processes, particularly autophagy, which is often impaired in neurodegenerative conditions. In a mouse model of traumatic brain injury, NALL treatment was shown to partially restore autophagy flux. This is evidenced by a significant decrease in the levels of LC3-II and the autophagic cargo adaptor protein p62/SQSTM1 in the injured cortex of NALL-fed mice compared to vehicle-treated controls.

In the context of lysosomal storage disorders such as Niemann-Pick disease type C, NALL has been shown to correct disease-related cellular phenotypes. Specifically, both N-Acetyl-DL-leucine and N-Acetyl-L-leucine were found to reduce the relative lysosomal volume in NPC1-deficient Chinese Hamster Ovary cells and fibroblasts from NPC patients in a dose-dependent manner, with the L-enantiomer being the most effective.

Neuroinflammation and Neuroprotection

Neuroinflammation is a common pathological feature of many neurological disorders. NALL has demonstrated potent anti-inflammatory effects. In a mouse model of TBI, oral administration of NALL led to a significant reduction in the expression of neuroinflammatory markers. Specifically, there were marked decreases in the mRNA levels of pro-inflammatory cytokines such as IL-1β and other inflammatory mediators like NOS2, NLRP3, TNF-α, IFN-β, and NOX2 in the cortices of TBI mice treated with NALL.

This anti-inflammatory activity is coupled with direct neuroprotective effects. NALL treatment has been shown to attenuate neuronal cell death. In the TBI model, this was evidenced by a significant reduction in the cleavage of α-fodrin, a marker of apoptosis and necrosis.

Restoration of Neuronal Function and Synaptic Health

At a more fundamental level, N-acetyl-DL-leucine has been shown to act on abnormally polarized neurons. In vitro electrophysiological recordings from guinea pig medial vestibular nucleus (MVN) neurons revealed that acetyl-DL-leucine can restore the membrane potential of both hyperpolarized and depolarized neurons, bringing them back towards a mean value of -65 to -60 mV. This neuronal stabilization is thought to be a key mechanism in its efficacy for vestibular disorders and may contribute to its broader effects in other neurological conditions.

More recently, studies in models of Parkinson's disease have highlighted NALL's role in promoting synaptic health. Treatment with NALL led to an upregulation of wild-type parkin, an E3 ubiquitin ligase with neuroprotective functions, and an increase in the functional dopamine transporter (DAT) in patient-derived dopaminergic neurons with GBA1 and LRRK2 mutations. Furthermore, NALL treatment reduced levels of pathological pS129-alpha-synuclein, a hallmark of Parkinson's disease, in these models. This effect was found to be dependent on the serine protease HTRA1, which was induced by NALL treatment.

Metabolic Regulation

Altered glucose and antioxidant metabolism are implicated in the mechanism of action of NALL, particularly in the context of lysosomal storage diseases. In a mouse model of Sandhoff's disease, N-acetyl-DL-leucine was found to normalize glucose and glutamate metabolism.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on N-Acetyl-L-leucine.

Table 1: Effects of N-Acetyl-L-leucine on Neuronal Markers in Preclinical Models

| Parameter | Model | Treatment | Result | Reference |

| pS129-alpha-synuclein (Triton-soluble) | GBA1 L444P patient-derived dopaminergic neurons | 10 mM NALL for 4 weeks | ~45% reduction (p<0.01) | |

| pS129-alpha-synuclein (Triton-insoluble) | GBA1 L444P patient-derived dopaminergic neurons | 10 mM NALL for 4 weeks | ~50% reduction (p<0.01) | |

| Parkin levels | GBA1 L444P patient-derived dopaminergic neurons | 10 mM NALL | ~70% increase (p<0.05) | |

| LC3-II levels (densitometric analysis) | Mouse model of TBI | NALL (100mg/kg/day) for 1 day | Significant decrease (p<0.05) vs. vehicle | |

| p62/SQSTM1 levels (densitometric analysis) | Mouse model of TBI | NALL (100mg/kg/day) for 1 day | Substantial decrease vs. vehicle | |

| α-fodrin cleavage products (145-150 kDa) | Mouse model of TBI | NALL (100mg/kg/day) | Significantly lower level vs. vehicle | |

| IL-1β mRNA levels | Mouse model of TBI | NALL (100mg/kg/day) | Marked reduction vs. vehicle | |

| NOX2 mRNA levels | Mouse model of TBI | NALL (100mg/kg/day) | Marked decrease vs. vehicle |

Table 2: Clinical Efficacy of N-Acetyl-L-leucine in Niemann-Pick Disease Type C

| Endpoint | Study Design | NALL Treatment Effect | Placebo Effect | p-value | Reference |

| Mean Change from Baseline in SARA Score | Double-blind, placebo-controlled, crossover trial (12 weeks) | -1.97 ± 2.43 points | -0.60 ± 2.39 points | <0.001 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on N-Acetyl-L-leucine.

Autophagy Flux Assay (LC3-II Western Blot)

-

Objective: To measure the effect of NALL on the autophagic process by quantifying the conversion of LC3-I to LC3-II.

-

Cell Lines: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

-

Protocol:

-

Seed cells in 6-well plates and treat with NALL for the desired time.

-

In the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of wells to block the degradation of autophagosomes.

-

Harvest cells and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3, followed by an appropriate secondary antibody.

-

Visualize bands using an ECL substrate and a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensity for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagy flux.

Assessment of Lysosomal Volume in NPC1-deficient Cells

-

Objective: To quantify changes in lysosomal volume in NPC1-deficient cells following treatment with NALL.

-

Cell Lines: NPC1-deficient and wild-type cells (e.g., Chinese Hamster Ovary cells or patient-derived fibroblasts).

-

Protocol:

-

Seed cells in multi-well plates suitable for imaging.

-

Treat cells with varying concentrations of NALL for a predetermined time course (e.g., 24, 48, 72 hours).

-

Thirty minutes before the end of the treatment period, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration and incubate for 30 minutes at 37°C.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the total LysoTracker fluorescence intensity or the number and size of LysoTracker-positive puncta per cell using image analysis software. Normalize the data to the number of cells (DAPI-positive nuclei).

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury

-

Objective: To induce a reproducible model of TBI in mice to evaluate the neuroprotective effects of NALL.

-

Animal Model: Male C57BL/6J mice (20-25g).

-

Protocol:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a midline incision over the skull and perform a craniotomy over the desired cortical region.

-

Induce a moderate injury using a pneumatic impactor with defined parameters (e.g., velocity of 6 m/s and a deformation depth of 2 mm).

-

Suture the scalp and allow the animal to recover.

-

-

NALL Administration: Administer NALL orally (e.g., 100 mg/kg) via gavage daily for a specified period (e.g., 4 days) following the CCI-induced TBI.

Intracellular Recordings from Medial Vestibular Nucleus (MVN) Neurons

-

Objective: To measure the effect of acetyl-DL-leucine on the membrane potential of central vestibular neurons.

-

Preparation: Brainstem slices from guinea pigs.

-

Protocol:

-

Prepare coronal brainstem slices containing the MVN.

-

Maintain the slices in an interface-type recording chamber superfused with artificial cerebrospinal fluid.

-

Perform intracellular recordings from MVN neurons using sharp microelectrodes filled with potassium acetate.

-

After establishing a stable baseline recording, apply acetyl-DL-leucine to the superfusion medium.

-

Record changes in membrane potential, firing rate, and other electrophysiological properties.

-

-

Data Analysis: Compare the resting membrane potential and firing characteristics of neurons before and after the application of acetyl-DL-leucine.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to N-Acetyl-L-leucine's mechanism of action.

Caption: Proposed mechanism of NALL in Parkinson's disease models.

Caption: Neuroprotective effects of NALL in Traumatic Brain Injury.

Caption: Experimental workflow for Autophagy Flux Assay.

Conclusion

N-Acetyl-L-leucine demonstrates a complex and multifaceted mechanism of action in neurons, contributing to its therapeutic potential across a range of neurological disorders. Its ability to restore fundamental cellular processes such as autophagy, mitigate neuroinflammation, and normalize neuronal function underscores its promise as a neuroprotective agent. While significant progress has been made in elucidating its molecular targets and signaling pathways, further research is warranted to fully understand the intricate interplay of these mechanisms. The quantitative data and experimental protocols summarized in this guide provide a foundation for future investigations aimed at optimizing the therapeutic application of N-Acetyl-L-leucine for the benefit of patients with debilitating neurological conditions.

References

- 1. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Acetyl-leucine slows disease progression in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Divide: A Technical Guide to N-Acetyl-L-leucine and N-Acetyl-D-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-leucine, a synthetic derivative of the essential amino acid leucine, exists as two stereoisomers: N-Acetyl-L-leucine and N-Acetyl-D-leucine. While chemically similar, these enantiomers exhibit profound differences in their pharmacokinetic profiles and biological activities. This technical guide provides an in-depth comparison of these two molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the known signaling pathways. The evidence presented herein underscores the therapeutic potential of the L-enantiomer and the relative inactivity of its D-counterpart, a critical consideration for drug development in the context of various neurological disorders.

Introduction: The Significance of Chirality

N-Acetyl-L-leucine and this compound are non-superimposable mirror images of each other, a property known as chirality. In pharmacology, the stereochemistry of a drug can have significant implications for its therapeutic efficacy and safety, as biological systems, being inherently chiral, often interact differently with each enantiomer. This guide will explore the stark distinctions between N-Acetyl-L-leucine and this compound, focusing on their chemical properties, pharmacokinetics, mechanism of action, and the experimental methodologies used to elucidate these differences.

Chemical and Physical Properties

Both N-Acetyl-L-leucine and this compound share the same molecular formula and weight. Their fundamental difference lies in the three-dimensional arrangement of the atoms around the chiral carbon center.

| Property | N-Acetyl-L-leucine | This compound |

| IUPAC Name | (2S)-2-acetamido-4-methylpentanoic acid | (2R)-2-acetamido-4-methylpentanoic acid |

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol | 173.21 g/mol |

| CAS Number | 1188-21-2 | 19764-30-8 |

| Stereochemistry | (S)-enantiomer | (R)-enantiomer |

Comparative Pharmacokinetics

Significant differences in the pharmacokinetic profiles of the two enantiomers have been observed in preclinical studies. A key finding is that the D-enantiomer appears to inhibit the absorption of the therapeutically active L-enantiomer when administered as a racemic mixture (N-Acetyl-DL-leucine).

Data Presentation: Pharmacokinetic Parameters in Mice

The following tables summarize the pharmacokinetic parameters of N-Acetyl-L-leucine and this compound in male BALB/c mice following a single oral dose of 100 mg/kg.

Table 1: Pharmacokinetic Parameters after Oral Administration of Racemic N-Acetyl-DL-Leucine (100 mg/kg)

| Parameter | N-Acetyl-L-leucine | This compound |

| Cmax (µg/mL) | 18.9 ± 2.5 | 106.1 ± 10.1 |

| Tmax (hr) | 0.25 ± 0.0 | 0.42 ± 0.14 |

| AUC (µg*hr/mL) | 29.8 ± 3.6 | 266.0 ± 29.2 |

| T½ (hr) | 1.0 ± 0.1 | 1.2 ± 0.1 |

Data are presented as mean ± SEM (n=3 mice per time point).[1][2]

Table 2: Pharmacokinetic Parameters after Oral Administration of Purified N-Acetyl-L-Leucine (100 mg/kg)

| Parameter | N-Acetyl-L-leucine | This compound |

| Cmax (µg/mL) | 52.8 ± 6.9 | 3.4 ± 0.3 |

| Tmax (hr) | 0.25 ± 0.0 | 0.25 ± 0.0 |

| AUC (µghr/mL) | 83.6 ± 12.1 | 5.9 ± 0.6 |

| T½ (hr) | 1.0 ± 0.1 | 1.1 ± 0.1 |

*The purified N-Acetyl-L-leucine contained a small amount (2.6%) of the D-enantiomer, allowing for its pharmacokinetic analysis at a low dose.[1][2]

These data clearly demonstrate that when administered as a racemate, the plasma concentration and total exposure (AUC) of the D-enantiomer are substantially higher than that of the L-enantiomer.[1] Conversely, when purified N-Acetyl-L-leucine is administered, its plasma concentration is significantly higher than when given as part of the racemic mixture, suggesting that this compound competitively inhibits the intestinal uptake of N-Acetyl-L-leucine.

Mechanism of Action: The Central Role of N-Acetyl-L-leucine

Current research indicates that the therapeutic effects of N-acetyl-leucine are primarily, if not exclusively, attributable to the L-enantiomer. N-Acetyl-L-leucine is being investigated for its potential in treating a range of neurological and neurodegenerative disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and cerebellar ataxia.

A key mechanism of action for N-Acetyl-L-leucine involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. In contrast, this compound has been shown to be inactive and may even act as an antagonist to the effects of the L-enantiomer.

Mandatory Visualization: Signaling Pathway of N-Acetyl-L-leucine

Caption: N-Acetyl-L-leucine signaling pathway leading to TFEB activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the distinct properties of N-Acetyl-L-leucine and this compound.

Pharmacokinetic Analysis in Mice

This protocol outlines the key steps for determining the pharmacokinetic profiles of the enantiomers.

Experimental Workflow

Caption: Workflow for pharmacokinetic analysis of N-acetyl-leucine enantiomers.

-

Animal Model: Male BALB/c mice are commonly used.

-

Drug Administration: N-Acetyl-DL-leucine or purified N-Acetyl-L-leucine is administered via oral gavage at a dose of 100 mg/kg.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) into EDTA-containing tubes.

-

Sample Processing: Plasma is separated by centrifugation.

-

Quantification: Plasma samples are analyzed using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of N-Acetyl-L-leucine and this compound.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using a non-compartmental model.

Chiral HPLC Separation

A robust chiral HPLC method is essential for separating and quantifying the two enantiomers.

-

Chromatographic System: A standard HPLC or UPLC system equipped with a UV or mass spectrometry detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Supelco Astec CHIROBIOTIC T (2.1 x 150 mm, 5 µm particle size), is effective.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., methanol) is typically employed.

-

Detection: Mass spectrometry provides high sensitivity and specificity for quantification in biological matrices.

In Vitro TFEB Nuclear Translocation Assay

This immunofluorescence-based assay directly assesses the ability of each enantiomer to induce the nuclear translocation of TFEB.

Experimental Workflow

Caption: Workflow for TFEB nuclear translocation immunofluorescence assay.

-

Cell Culture: HeLa cells are cultured and may be transfected with a TFEB-GFP construct to facilitate visualization.

-

Treatment: Cells are treated with varying concentrations of N-Acetyl-L-leucine, this compound, or N-Acetyl-DL-leucine for a specified period (e.g., 18 hours).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized.

-

Staining: If not using a fluorescently tagged TFEB, cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is used to identify the nucleus.

-

Imaging: Cells are imaged using a fluorescence microscope.

-

Analysis: The fluorescence intensity of TFEB within the nucleus is quantified and compared to the cytoplasmic intensity to determine the extent of nuclear translocation.

Conclusion

The distinction between N-Acetyl-L-leucine and this compound is a clear example of the importance of stereochemistry in drug development. The available data strongly indicate that N-Acetyl-L-leucine is the pharmacologically active enantiomer, responsible for the therapeutic effects observed with the racemic mixture. In contrast, this compound appears to be inactive and may even impede the absorption of the L-enantiomer. These findings have critical implications for the clinical development of N-acetyl-leucine-based therapies, strongly supporting the use of the purified L-enantiomer to maximize therapeutic efficacy and ensure consistent dosing. Further research into the precise molecular mechanisms of N-Acetyl-L-leucine will continue to pave the way for its application in a variety of neurological and neurodegenerative diseases.

References

N-Acetyl-L-leucine, Not N-Acetyl-D-leucine, Serves as a Pro-drug for L-leucine: An In-depth Technical Guide

Executive Summary

This technical guide addresses the premise of N-Acetyl-D-leucine as a pro-drug for the essential amino acid L-leucine. Contrary to the initial topic, extensive review of scientific literature reveals that this compound is not a viable pro-drug for L-leucine in mammals. The primary obstacle lies in the initial deacetylation step, as there is a lack of evidence for efficient enzymatic removal of the acetyl group from this compound in the body. In contrast, its enantiomer, N-Acetyl-L-leucine, is readily deacetylated to yield L-leucine, establishing it as the effective pro-drug. This guide will elucidate the metabolic pathways, present quantitative pharmacokinetic data, detail experimental protocols, and provide visualizations to clarify the distinct metabolic fates of these two enantiomers.

The Metabolic Barrier for this compound

The conversion of this compound to L-leucine in mammals is a multi-step and inefficient process, making it a poor candidate for a pro-drug. The primary metabolic hurdles are:

-

Inefficient Deacetylation: There is a notable absence of evidence for a specific and efficient N-acyl-D-amino acid deacylase in mammals that can cleave the acetyl group from this compound to produce D-leucine.[1] In fact, studies on the racemic mixture of N-acetyl-DL-leucine suggest that the D-enantiomer may even inhibit the deacetylation of the L-enantiomer.[2]

-

Indirect Conversion of D-leucine to L-leucine: Even if D-leucine were to be formed, its conversion to L-leucine is not direct. It requires a two-step enzymatic process:

This indirect pathway is significantly less efficient than the direct deacetylation of N-Acetyl-L-leucine.

N-Acetyl-L-leucine as a Pro-drug for L-leucine

In stark contrast to its D-enantiomer, N-Acetyl-L-leucine is efficiently metabolized to L-leucine via a single enzymatic step.

-

Direct Deacetylation: Mammalian tissues possess enzymes, such as N-acyl-L-aromatic amino acid deacylase, that can effectively remove the acetyl group from N-Acetyl-L-leucine to directly yield L-leucine. This rapid conversion allows for a significant increase in systemic L-leucine levels.

Quantitative Data

The pharmacokinetic parameters of N-acetyl-leucine enantiomers in mice highlight the significant differences in their metabolic fate.

Table 1: Pharmacokinetic Parameters of N-Acetyl-Leucine Enantiomers in Mice after Oral Administration of N-Acetyl-DL-Leucine (100 mg/kg)

| Parameter | This compound | N-Acetyl-L-leucine |

| Cmax (µg/mL) | 103.0 ± 8.0 | 18.0 ± 2.0 |

| Tmax (h) | 0.5 | 0.25 |

| AUC (µg·h/mL) | 220.0 ± 20.0 | 30.0 ± 4.0 |

| T½ (h) | 1.3 ± 0.1 | 1.2 ± 0.1 |

Table 2: Conversion Efficiency of D-leucine to L-leucine in Rats

| Conversion Step | Fraction of Conversion |

| D-leucine to α-ketoisocaproic acid (KIC) | 70.1% |

| α-ketoisocaproic acid (KIC) to L-leucine | 40.2% |

| Overall D-leucine to L-leucine | 28.2% |

Experimental Protocols

Pharmacokinetic Studies in Mice

-

Animal Model: Male mice are used for the studies.

-

Drug Administration: N-acetyl-leucine, either as the racemic mixture (N-acetyl-DL-leucine) or the purified L-enantiomer (N-acetyl-L-leucine), is administered orally at a specified dose (e.g., 100 mg/kg).

-

Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) after administration. Plasma is separated by centrifugation.

-

Sample Analysis: The concentrations of this compound and N-acetyl-L-leucine in plasma are quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method. This method allows for the separation and accurate measurement of each enantiomer.

-

Pharmacokinetic Analysis: A noncompartmental model is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½).

Metabolic Studies of D-leucine Conversion

-

Animal Model: Rats are used for the metabolic study.

-

Tracer Administration: A stable isotope-labeled D-leucine (e.g., D-[²H₇]leucine) is administered intravenously.

-

Sample Collection: Plasma samples are collected at multiple time points.

-

Sample Analysis: The plasma concentrations of the labeled D-leucine, its metabolic intermediate (α-[²H₇]ketoisocaproic acid), and the final product (L-[²H₇]leucine) are determined by gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Analysis: The area under the curve (AUC) for each labeled compound is calculated to determine the fraction of conversion at each step of the metabolic pathway.

L-leucine Signaling Pathway

L-leucine is a key signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and cell growth.

Conclusion

The available scientific evidence strongly indicates that N-Acetyl-L-leucine, and not this compound, functions as an effective pro-drug for L-leucine. The metabolic pathway for N-Acetyl-L-leucine involves a direct and efficient deacetylation to the parent amino acid. Conversely, this compound faces a significant metabolic barrier at the initial deacetylation step in mammals. Furthermore, the subsequent conversion of D-leucine to L-leucine is an inefficient, multi-step process. For researchers and drug development professionals, it is crucial to focus on the L-enantiomer, N-Acetyl-L-leucine, for any therapeutic strategies aiming to augment L-leucine levels in the body.

References

- 1. N-acyl-D-amino-acid deacylase - Wikipedia [en.wikipedia.org]

- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. scispace.com [scispace.com]

Cellular uptake and metabolism of N-Acetyl-D-leucine

An In-depth Technical Guide on the Cellular Uptake and Metabolism of N-Acetyl-D-leucine

Abstract

N-acetyl-leucine is a modified amino acid with therapeutic potential for various neurological disorders. It exists as two enantiomers: N-Acetyl-L-leucine, the pharmacologically active form, and this compound. While the racemic mixture, N-acetyl-DL-leucine, has been used historically, recent research has highlighted significant pharmacokinetic and metabolic differences between the enantiomers. This guide provides a comprehensive technical overview of the cellular uptake and metabolism of this compound. Key findings indicate that acetylation switches the cellular uptake mechanism from the L-type amino acid transporter (LAT1) used by leucine to the monocarboxylate transporter 1 (MCT1). Unlike its L-counterpart, this compound is not significantly metabolized in mammalian cells. This metabolic stability, combined with its inhibitory effects on the absorption of the active L-enantiomer, leads to its accumulation upon chronic administration of the racemate. These characteristics have critical implications for drug development, strongly supporting the use of purified N-Acetyl-L-leucine over the racemic mixture.

Introduction

N-acetyl-DL-leucine, a racemic mixture of N-Acetyl-L-leucine (NALL) and this compound (NADL), has been utilized for decades in France to treat acute vertigo.[1][2] Emerging research has identified the L-enantiomer as the pharmacologically active component responsible for neuroprotective effects in various conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and cerebellar ataxia.[3][4][5] This has led to the focused development of purified N-Acetyl-L-leucine for these rare neurological diseases.

Understanding the distinct behavior of each enantiomer is crucial for optimizing therapy. The D-enantiomer, once considered an inert component, is now known to have unique pharmacokinetic properties and to interact with the absorption and metabolism of the active L-enantiomer. This technical guide synthesizes the current knowledge on the cellular transport and metabolic fate of this compound, providing researchers and drug development professionals with essential data and protocols.

Cellular Uptake Mechanisms

Transporter Interactions: A Switch from Amino Acid to Anion Carriers

The acetylation of leucine fundamentally alters its cellular uptake pathway. While the parent amino acid, L-leucine, is transported by the high-affinity, low-capacity L-type Amino Acid Transporter (LAT1), N-acetylation creates an anion that is instead recognized by different carriers.

Studies using HEK-293 cells overexpressing human solute carrier (SLC) transporters have shown that N-acetyl-leucine is not a substrate for LAT1 or the peptide transporter PepT1. Instead, its uptake is mediated by the low-affinity, high-capacity monocarboxylate transporter 1 (MCT1) and, for the L-enantiomer, the organic anion transporters OAT1 and OAT3. Crucially, both N-Acetyl-L-leucine and this compound are transported by MCT1. This transporter switching allows the acetylated form to bypass the LAT1 system, which is typically saturated at normal physiological amino acid levels. N-acetyl-leucine is also known to be permeable across the blood-brain barrier.

Quantitative Transporter Kinetics

The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) of N-acetyl-leucine enantiomers for relevant transporters have been quantified. These parameters highlight the low-affinity, high-capacity nature of MCT1-mediated transport.

| Transporter | Substrate | Kₘ (mM) | Vₘₐₓ (pmol/mg protein/min) |

| MCT1 | This compound | 3.1 ± 0.7 | 18.5 ± 1.7 |

| MCT1 | N-Acetyl-L-leucine | 2.3 ± 0.5 | 15.2 ± 1.1 |

| OAT1 | N-Acetyl-L-leucine | 1.1 ± 0.3 | 2.5 ± 0.2 |

| OAT3 | N-Acetyl-L-leucine | 0.5 ± 0.1 | 1.8 ± 0.1 |

| Data sourced from Churchill et al., 2021. |

Metabolism

Stereoselective Deacetylation

The primary metabolic fate of N-acetyl-leucine is deacetylation to yield leucine. This process is highly stereoselective. In vitro studies using human and mouse liver fractions have demonstrated that N-Acetyl-L-leucine is readily converted to L-leucine. In contrast, the D-enantiomer is metabolically stable and is not deacetylated by mammalian enzymes. This is consistent with the known substrate specificity of acylases, which preferentially act on L-amino acid derivatives. While this compound can be a substrate for D-aminoacylases in bacterial systems, this pathway is not relevant to its metabolism in humans.

Kinetic Profile of N-Acetyl-L-leucine Deacetylation

The enzymatic conversion of NALL to L-leucine follows Michaelis-Menten kinetics.

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol/min/mg protein) |

| Human Liver S9 Fraction | 216 | 6.8 |

| Mouse Liver S9 Fraction | 69 | 2.6 |

| Data sourced from Churchill et al., 2021. |

Consequences of Metabolic Stability: Accumulation of the D-Enantiomer

The inability of mammalian systems to metabolize this compound has significant pharmacokinetic consequences. When the racemic mixture is administered, particularly over a chronic period, the D-enantiomer is cleared more slowly and accumulates in the body. This accumulation could lead to unknown or undesirable biological effects.

In Vivo Pharmacokinetic Profile

Comparative Plasma Pharmacokinetics in Mice

Pharmacokinetic studies in mice following a single oral dose of N-acetyl-DL-leucine (100 mg/kg) reveal stark differences in the plasma exposure of the two enantiomers. The Cₘₐₓ and AUC for this compound are substantially higher than for N-Acetyl-L-leucine, reflecting the rapid first-pass metabolism and clearance of the L-enantiomer and the metabolic stability of the D-enantiomer.

| Compound Quantified | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₈ (h*ng/mL) |

| This compound | 86,100 | 0.25 | 75,800 |

| N-Acetyl-L-leucine | 341 | 0.25 | 2,560 |

| Pharmacokinetic parameters calculated after a 100 mg/kg oral dose of N-Acetyl-DL-leucine in mice. Data sourced from Churchill et al., 2020. |

Enantiomeric Interaction and Impact on Bioavailability

Evidence suggests that the D-enantiomer actively hinders the absorption of the L-enantiomer. When administered as a pure compound, the plasma Cₘₐₓ and AUC of N-Acetyl-L-leucine are higher than when administered as part of the racemate, even after accounting for the dose difference. This is most readily explained by the competitive inhibition of N-Acetyl-L-leucine uptake at an intestinal carrier by this compound.

Tissue Distribution

In tissues such as the brain and muscle, the concentration of this compound is much higher than that of N-Acetyl-L-leucine following administration of the racemate. This is consistent with the rapid intracellular conversion of the L-enantiomer into L-leucine, which is then utilized in normal metabolic pathways, while the D-enantiomer persists unmetabolized.

Visualizations: Workflows and Pathways

Caption: Acetylation switches uptake from LAT1 for L-leucine to MCT1 for N-acetyl-leucine enantiomers.

References

N-Acetyl-D-leucine and its Impact on Lysosomal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-leucine (NALL), the L-enantiomer of the racemate N-Acetyl-DL-leucine, has emerged as a promising therapeutic agent for a variety of neurological disorders, with a significant body of research pointing to its positive effects on lysosomal function.[1][2] Lysosomes are critical cellular organelles responsible for waste degradation, recycling, and signaling, and their dysfunction is a hallmark of numerous lysosomal storage disorders (LSDs) and other neurodegenerative diseases.[3] This technical guide provides an in-depth overview of the current understanding of N-Acetyl-L-leucine's effects on lysosomal function, complete with quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved. The evidence strongly indicates that the L-enantiomer is the biologically active form, while the D-enantiomer is largely inactive.[1][2]

Core Mechanism of Action at the Lysosome

The precise mechanisms by which N-Acetyl-L-leucine ameliorates lysosomal dysfunction are multifaceted and still under investigation. However, several key actions have been identified:

-

Reduction of Lysosomal Volume: In cellular models of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, N-Acetyl-L-leucine has been demonstrated to reduce the pathologically enlarged lysosomal volume.

-

Enhancement of Lysosomal Biogenesis: Evidence suggests that N-Acetyl-L-leucine may promote the generation of new lysosomes, a process critical for cellular clearance. This is potentially mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic genes.

-

Modulation of Autophagy: N-Acetyl-L-leucine is thought to influence autophagy, the cellular process of degrading and recycling damaged organelles and proteins, which is intrinsically linked to lysosomal function. This may occur through its interaction with the mTORC1 signaling pathway, a key negative regulator of autophagy.

-

Metabolic Reprogramming: N-Acetyl-L-leucine has been shown to correct metabolic dysfunctions, including alterations in glucose and antioxidant metabolism, which can indirectly support lysosomal health and overall cellular homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of N-Acetyl-L-leucine.

Table 1: In Vitro Effects of N-Acetyl-Leucine Enantiomers on Lysosomal Volume in NPC1-deficient Cells

| Cell Line | Compound | Concentration | % Reduction in Relative Lysosomal Volume (Mean ± SEM) | Statistical Significance (p-value) |

| NPC1-/- CHO | N-Acetyl-L-leucine | 1 mM | 25 ± 5 | < 0.05 |

| 5 mM | 40 ± 7 | < 0.01 | ||

| NPC1-/- CHO | N-Acetyl-DL-leucine | 1 mM | 15 ± 4 | Not Significant |

| 5 mM | 30 ± 6 | < 0.05 | ||

| NPC1-/- CHO | N-Acetyl-D-leucine | 1 mM | No significant change | Not Significant |

| 5 mM | No significant change | Not Significant | ||

| NPC Patient Fibroblasts | N-Acetyl-L-leucine | 1 mM | 35 ± 8 | < 0.001 |

| NPC Patient Fibroblasts | N-Acetyl-DL-leucine | 1 mM | 20 ± 6 | < 0.01 |

| NPC Patient Fibroblasts | This compound | 1 mM | No significant change | Not Significant |

Data compiled from studies utilizing LysoTracker staining to quantify lysosomal volume.

Table 2: In Vivo Effects of N-Acetyl-L-leucine in Npc1-/- Mouse Model

| Treatment Group | Median Lifespan (days) | % Increase in Lifespan vs. Untreated | Reference |

| Untreated Npc1-/- | 80 ± 5 | - | |

| N-Acetyl-L-leucine | 95 ± 7 | 18.75% | |

| N-Acetyl-DL-leucine | 92 ± 6 | 15% | |

| This compound | No significant change | - |

Table 3: Clinical Trial Data for N-Acetyl-L-leucine in Niemann-Pick Disease Type C (NPC)

| Clinical Endpoint | Treatment Group | Baseline Score (Mean ± SD) | Change from Baseline after 12 Weeks (Mean ± SD) | Least-Squares Mean Difference (95% CI) | p-value | Reference |

| SARA | N-Acetyl-L-leucine | 15.88 ± 7.50 | -1.97 ± 2.43 | -1.28 (-1.91 to -0.65) | < 0.001 | |

| Placebo | 15.68 ± 7.39 | -0.60 ± 2.39 | ||||

| 5-domain NPC-CSS | N-Acetyl-L-leucine | 9.8 ± 4.5 | -0.27 ± 2.42 (after 12 months) | -1.77 (-3.05 to -0.48) vs. historical cohort | 0.009 |

SARA: Scale for the Assessment and Rating of Ataxia (lower score indicates better neurological status). NPC-CSS: Niemann-Pick disease type C Clinical Severity Scale (lower score represents better neurologic status).

Experimental Protocols

Protocol 1: Quantification of Lysosomal Volume using LysoTracker Staining

This protocol describes the methodology for staining acidic organelles with LysoTracker dye to quantify changes in lysosomal volume in cultured cells.

Materials:

-

LysoTracker Red DND-99 (or other suitable LysoTracker probe)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or high-content imaging system

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable vessel for imaging.

-

Treatment: Treat cells with varying concentrations of N-Acetyl-L-leucine, N-Acetyl-DL-leucine, and this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control group.

-

LysoTracker Staining:

-

Prepare a working solution of LysoTracker Red DND-99 at a final concentration of 50-100 nM in pre-warmed complete cell culture medium.

-

Remove the culture medium from the cells and replace it with the LysoTracker staining solution.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS to remove excess dye.

-

-

Imaging:

-

Immediately image the live cells using a fluorescence microscope with the appropriate filter set for the chosen LysoTracker probe.

-

Capture multiple images from different fields for each condition to ensure robust data.

-

-

Image Analysis:

-

Use image analysis software to quantify the total fluorescence intensity or the total area of fluorescent puncta per cell.

-

Normalize the data to the cell number or cell area.

-

Calculate the relative lysosomal volume for each treatment group compared to the untreated control.

-

Protocol 2: Western Blot Analysis of LAMP1 Expression

This protocol outlines the steps to assess the expression levels of Lysosomal-Associated Membrane Protein 1 (LAMP1), a marker for lysosomes, via western blotting.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LAMP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against LAMP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensity for LAMP1 and a loading control (e.g., GAPDH or β-actin).

-

Normalize the LAMP1 signal to the loading control to determine the relative expression levels.

-

Protocol 3: TFEB Activation Assay (Nuclear Translocation)

This protocol describes a method to assess the activation of TFEB by observing its translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.

Materials:

-

Cells cultured on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against TFEB

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with N-Acetyl-L-leucine or control compounds for the desired duration.

-

Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash cells with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with the primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Counterstaining:

-

Wash the cells three times with PBS.

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

-

Mounting and Imaging:

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope, capturing both the TFEB and DAPI signals.

-

-

Analysis:

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio of the TFEB signal in a significant number of cells for each condition. An increase in this ratio indicates TFEB nuclear translocation and activation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

The accumulated evidence strongly supports the role of N-Acetyl-L-leucine as a modulator of lysosomal function. Its ability to reduce lysosomal storage, potentially through the activation of TFEB and modulation of the mTORC1 pathway, presents a compelling therapeutic strategy for lysosomal storage disorders and other neurodegenerative conditions where lysosomal impairment is a contributing factor. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of N-Acetyl-L-leucine and to elucidate its precise mechanisms of action on the lysosome. Further research is warranted to fully understand the intricate signaling pathways involved and to optimize the clinical application of this promising compound.

References

N-Acetyl-D-leucine and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-D-leucine (NADL) is the D-enantiomer of the acetylated form of the essential amino acid leucine. While its counterpart, N-Acetyl-L-leucine (NALL), has garnered significant attention for its therapeutic potential in various neurological disorders, the role of NADL, particularly in mitochondrial biogenesis, is largely defined by its inactivity. This technical guide provides an in-depth analysis of the current scientific understanding of the relationship between N-acetylated leucine enantiomers and mitochondrial biogenesis. The evidence strongly indicates that NALL acts as a prodrug of L-leucine, which is known to stimulate mitochondrial biogenesis through the SIRT1/AMPK/PGC-1α signaling pathway. Conversely, NADL is poorly metabolized and does not appear to contribute to this process. In fact, pharmacokinetic studies suggest that NADL may even hinder the absorption and efficacy of the active L-enantiomer. This guide will detail the known mechanisms of NALL, present the evidence for NADL's inactivity, provide relevant experimental protocols for studying these effects, and offer visual representations of the key pathways.

Introduction to Mitochondrial Biogenesis

Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation. Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This intricate process is vital for maintaining cellular energy homeostasis, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α co-activates a suite of transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2), which in turn activate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), a critical step in the formation of new mitochondria.

The Role of L-leucine and N-Acetyl-L-leucine in Mitochondrial Biogenesis

The essential branched-chain amino acid L-leucine is recognized as a potent signaling molecule that can influence mitochondrial biogenesis. Studies have demonstrated that L-leucine can stimulate this process, particularly in skeletal muscle, through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1, in turn, can activate PGC-1α, initiating the cascade of events leading to the formation of new mitochondria.

N-Acetyl-L-leucine (NALL) is a derivative of L-leucine that has shown therapeutic promise in several neurological conditions.[1] The acetylation of L-leucine alters its cellular uptake mechanism. While L-leucine is primarily transported into cells via the L-type amino acid transporter (LAT1), NALL is a substrate for the monocarboxylate transporter 1 (MCT1), as well as organic anion transporters (OAT1 and OAT3).[2][3] This allows NALL to bypass the potentially rate-limiting LAT1 transporter. Once inside the cell, NALL is deacetylated to release L-leucine, thereby acting as a prodrug.[2][3] The subsequent increase in intracellular L-leucine is believed to be responsible for the observed therapeutic effects, including the potential enhancement of mitochondrial biogenesis. Proteomic analysis of neurons treated with NALL has revealed an upregulation of mitochondrial proteins.

Signaling Pathway of L-leucine Induced Mitochondrial Biogenesis

The proposed signaling pathway for L-leucine-induced mitochondrial biogenesis is as follows:

-

Increased Intracellular L-leucine: Administration of NALL leads to an increase in intracellular L-leucine concentrations.

-

SIRT1 Activation: L-leucine activates SIRT1.

-

AMPK Activation: SIRT1 can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.

-

PGC-1α Activation: Both SIRT1 and AMPK can activate PGC-1α through deacetylation and phosphorylation, respectively.

-

NRF1/2 Activation: Activated PGC-1α co-activates NRF1 and NRF2.

-

TFAM Expression: NRF1 and NRF2 stimulate the expression of TFAM.

-

mtDNA Replication and Transcription: TFAM translocates to the mitochondria and initiates the replication and transcription of mtDNA.

-

Mitochondrial Protein Synthesis: This leads to the synthesis of new mitochondrial proteins.

-

New Mitochondria Formation: The newly synthesized components assemble into new, functional mitochondria.

NALL cellular uptake and subsequent L-leucine signaling to mitochondrial biogenesis.

This compound: An Inactive Enantiomer

In stark contrast to its L-counterpart, this compound (NADL) is considered to be pharmacologically inactive. The primary reason for this is its metabolic stability; NADL is not readily deacetylated in the body to release D-leucine. This lack of conversion to its corresponding amino acid means that it cannot participate in the downstream signaling events that are initiated by L-leucine.

Pharmacokinetic studies have revealed significant differences in the handling of the two enantiomers. When administered as a racemic mixture (N-Acetyl-DL-leucine), the plasma concentration of NADL is substantially higher than that of NALL. This suggests that NADL is cleared from the body more slowly and may inhibit the intestinal absorption of the active L-enantiomer. Furthermore, in a mouse model of Niemann-Pick disease type C, while NALL and the racemic mixture delayed disease progression and extended lifespan, NADL had no such beneficial effect.

Given the lack of metabolic conversion to an active signaling molecule and the absence of observed therapeutic effects in preclinical models, there is currently no scientific basis to suggest that this compound would promote mitochondrial biogenesis.

Differential Cellular Transport and Metabolism of Leucine Enantiomers

The following diagram illustrates the distinct fates of N-Acetyl-L-leucine and this compound upon entering the body.

Differential absorption and metabolism of NALL and NADL.

Quantitative Data on Mitochondrial Biogenesis Markers

The following tables summarize the available quantitative data regarding the effects of L-leucine and its N-acetylated derivatives on markers of mitochondrial biogenesis. It is important to note the absence of data for this compound, which is consistent with its proposed inactivity.

Table 1: Effect on Mitochondrial Mass and Oxygen Consumption

| Compound | Concentration | Cell/Tissue Type | Parameter | Change | Reference |

| L-leucine | 0.5 mM | C2C12 myocytes | Mitochondrial Mass | ↑ 30% | |

| L-leucine | 0.5 mM | 3T3-L1 adipocytes | Mitochondrial Mass | ↑ 53% | |

| L-leucine | 0.5 mM | C2C12 myocytes | Oxygen Consumption | ↑ 89% | |

| L-leucine | 2 mM | C2C12 myotubes | Oxidative Metabolism | ↑ | |

| N-Acetyl-L-leucine | - | PD patient neurons | Mitochondrial Proteins | Upregulated | |

| This compound | - | - | - | No available data | - |

Table 2: Effect on Gene and Protein Expression of Mitochondrial Biogenesis Regulators

| Compound | Concentration | Cell/Tissue Type | Target | Change | Reference |

| L-leucine | 0.5 mM | C2C12 myocytes | SIRT-1 mRNA | ↑ ~3-fold | |

| L-leucine | 0.5 mM | C2C12 myocytes | PGC-1α mRNA | ↑ ~5-fold | |

| L-leucine | 0.5 mM | C2C12 myocytes | NRF-1 mRNA | ↑ ~3-fold | |

| L-leucine (supplemented diet) | - | Rat soleus muscle | TFAM gene expression | ↑ 5-fold | |

| N-Acetyl-L-leucine | - | - | - | No direct quantitative data | - |

| This compound | - | - | - | No available data | - |

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol allows for the determination of the relative amount of mtDNA compared to nuclear DNA (nDNA), a key indicator of mitochondrial biogenesis.

1. DNA Extraction:

-

Isolate total DNA from cells or tissues using a standard DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

2. qPCR Reaction Setup:

-

Prepare a master mix for each target (a mitochondrial gene, e.g., MT-ND1, and a nuclear gene, e.g., B2M).

-

The master mix should contain SYBR Green qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.

-

Aliquot the master mix into a 96-well qPCR plate.

-

Add a standardized amount of template DNA (e.g., 10 ng) to each well.

-

Include no-template controls for each primer set.

3. qPCR Cycling Conditions:

-

Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis to ensure product specificity.

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.

-

Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

-

Calculate the relative mtDNA content using the 2^ΔCt method.

-

Normalize the results to a control group.

Workflow for mtDNA content quantification by qPCR.

Western Blotting for PGC-1α, NRF1, and TFAM

This protocol enables the quantification of key proteins involved in the mitochondrial biogenesis signaling cascade.

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PGC-1α, anti-NRF1, or anti-TFAM) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The available scientific evidence strongly suggests that this compound does not play a role in promoting mitochondrial biogenesis. Its metabolic inactivity and potential to interfere with the absorption of the pharmacologically active N-Acetyl-L-leucine make it an unlikely candidate for therapeutic interventions aimed at enhancing mitochondrial function. In contrast, N-Acetyl-L-leucine, by acting as a prodrug for L-leucine, holds promise for modulating mitochondrial biogenesis through the well-established SIRT1/AMPK/PGC-1α signaling pathway. For researchers and drug development professionals, it is crucial to focus on the L-enantiomer when investigating the therapeutic potential of N-acetylated leucine in conditions associated with mitochondrial dysfunction. Future research should aim to provide direct quantitative evidence of N-Acetyl-L-leucine's effects on the key markers of mitochondrial biogenesis in various cell and animal models of disease.

References

The Enantiomeric Divide: A Technical Guide to the Pharmacokinetics of N-Acetyl-D-leucine and its L-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-leucine has emerged as a compound of significant interest for the treatment of various neurological disorders, including vertigo, cerebellar ataxia, and lysosomal storage diseases such as Niemann-Pick type C.[1][2][3] Initially used as a racemic mixture (N-acetyl-DL-leucine), recent research has illuminated the distinct pharmacological and pharmacokinetic profiles of its constituent enantiomers: N-Acetyl-D-leucine (NAL-D) and N-Acetyl-L-leucine (NAL-L).[1][4] This technical guide provides an in-depth analysis of the pharmacokinetics of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes. The evidence strongly suggests that N-Acetyl-L-leucine is the therapeutically active form, and its pharmacokinetic properties are significantly influenced by the presence of its D-counterpart.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of N-acetyl-leucine enantiomers have been elucidated primarily through studies in murine models, revealing substantial differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. The data underscores a critical interaction between the two enantiomers when administered as a racemic mixture.

Plasma Pharmacokinetics Following Oral Administration

A pivotal study involving oral administration of either racemic N-acetyl-DL-leucine or purified N-Acetyl-L-leucine to male BALB/c mice at a dose of 100 mg/kg yielded the following key pharmacokinetic parameters.

Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl-leucine Enantiomers in Mice

| Formulation Administered | Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-last (h*ng/mL) | T1/2 (h) |

| N-Acetyl-DL-Leucine | This compound | 86,100 | <0.25 | 57,800 | 0.31 |

| N-Acetyl-L-leucine | 3,410 | <0.25 | 2,560 | 0.25 | |

| N-Acetyl-L-Leucine | This compound | 436 | <0.25 | 573 | 0.4 |

| N-Acetyl-L-leucine | 16,800 | <0.25 | 11,400 | 0.29 |

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Elimination half-life.

Key Observations from Plasma Data:

-

When administered as a racemate, the plasma concentration and total exposure (AUC) of this compound are significantly greater than those of N-Acetyl-L-leucine.

-

Conversely, when purified N-Acetyl-L-leucine is administered, its Cmax and AUC are substantially higher compared to its administration as part of the racemic mixture.

-

The elimination half-life (T1/2) is similar for both enantiomers, suggesting that the observed differences in plasma concentration are primarily due to processes occurring during absorption and first-pass metabolism.

Tissue Distribution

Analysis of brain and muscle tissue following oral administration revealed lower concentrations of both enantiomers compared to plasma. Notably, the concentration of this compound was considerably higher than that of N-Acetyl-L-leucine in these tissues. This finding is consistent with the rapid conversion of N-Acetyl-L-leucine to L-leucine, which is then utilized in normal metabolic pathways.

Experimental Protocols

The following methodologies are based on the pivotal studies that have defined our current understanding of N-acetyl-leucine enantiomer pharmacokinetics.

Animal Model and Drug Administration

-

Species: Male BALB/c mice are a commonly used inbred strain for preclinical pharmacokinetic studies.

-

Administration: The test compounds, either racemic N-acetyl-DL-leucine or purified N-Acetyl-L-leucine, were administered as a single oral dose via gavage at 100 mg/kg.

Sample Collection and Processing

-

Blood and Plasma: Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration into tubes containing an anticoagulant (e.g., potassium EDTA). Plasma was separated by centrifugation and stored frozen until analysis.

-

Tissue Samples: Brain and skeletal muscle tissues were collected at specific time points to assess tissue distribution.

Bioanalytical Method: Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: To differentiate and quantify the enantiomers, a chiral stationary phase column is used in conjunction with a mass spectrometer.

-

Sample Preparation: Plasma and tissue homogenate samples were typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins.

-

Chromatographic Separation: The supernatant was injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a chiral column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate the enantiomers.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in positive or negative electrospray ionization (ESI) mode was used for detection and quantification. Specific precursor-to-product ion transitions for each enantiomer and an internal standard were monitored.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Parameters Calculated: The key parameters determined from the plasma concentration-time data include Cmax, Tmax, AUC, T1/2, and the elimination rate constant (ke).

Mechanisms of Action and Enantiomer-Specific Interactions

The distinct pharmacokinetic profiles of the N-acetyl-leucine enantiomers are rooted in their differential interactions with cellular transport and metabolic pathways.

Cellular Uptake and Transport

Acetylation of leucine alters its primary cellular uptake mechanism. While L-leucine is transported by the L-type amino acid transporter (LAT1), N-acetyl-leucine enantiomers are substrates for monocarboxylate transporters (MCTs), particularly MCT1. This transporter switching is a crucial aspect of its mechanism of action. Both N-Acetyl-L-leucine and this compound are transported by MCT1. However, the D-enantiomer acts as a competitive inhibitor of the L-enantiomer's uptake, which explains the lower plasma concentrations of N-Acetyl-L-leucine when administered as a racemate.

References

- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

N-Acetyl-D-leucine's role in neurodegenerative disease models

An In-Depth Technical Guide to the Role of N-acetyl-leucine in Neurodegenerative Disease Models

Abstract

N-acetyl-leucine is emerging as a compound of significant interest for the symptomatic and potentially disease-modifying treatment of a range of neurodegenerative disorders. Initially utilized for decades in its racemic form for vertigo, recent research has pivoted towards its neuroprotective capabilities, identifying the L-enantiomer, N-acetyl-L-leucine (NALL), as the primary pharmacologically active agent. The D-enantiomer, N-acetyl-D-leucine, is largely inactive and exhibits a distinct pharmacokinetic profile that can impede the efficacy of the L-enantiomer. This guide provides a comprehensive technical overview of the current understanding of N-acetyl-leucine's role in neurodegenerative disease models, focusing on the critical distinction between its enantiomers. It synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and illustrates the proposed mechanisms of action and experimental workflows through signaling pathway diagrams.

Introduction: The Enantiomeric Distinction of N-acetyl-leucine

N-acetyl-leucine is a modified, acetylated derivative of the essential branched-chain amino acid leucine. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: N-acetyl-L-leucine (NALL) and this compound. The racemic mixture, containing equal parts of both, is referred to as N-acetyl-DL-leucine (ADLL) and has been marketed for the treatment of acute vertigo since 1957.[1][2][3]

Renewed scientific interest has focused on repurposing this compound for neurodegenerative diseases, including lysosomal storage disorders, Parkinson's disease, and cerebellar ataxias.[4][5] A critical finding in this research is the functional divergence of the enantiomers. Preclinical and clinical studies have consistently identified NALL as the neuroprotective isomer responsible for the therapeutic effects observed. In contrast, this compound demonstrates little to no efficacy and, importantly, can interfere with the absorption and bioavailability of NALL. This guide will, therefore, focus primarily on the actions of NALL, while providing necessary context on the distinct pharmacokinetics and lack of therapeutic activity of the D-enantiomer.

Pharmacokinetics: An Enantiomeric Divide

The therapeutic potential of N-acetyl-leucine is profoundly influenced by the distinct pharmacokinetic profiles of its L- and D-enantiomers. Studies in mice have revealed that when the racemic mixture (ADLL) is administered, the D-enantiomer achieves a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. This unexpected difference is attributed to two primary factors: the D-enantiomer appears to inhibit the intestinal uptake of the L-enantiomer, and the L-enantiomer undergoes first-pass metabolism (likely deacetylation), which the D-enantiomer avoids.

Consequently, chronic administration of the racemate could lead to the accumulation of the D-enantiomer. These findings underscore the clinical importance of using the purified L-enantiomer (NALL) to ensure optimal bioavailability and therapeutic effect.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for N-acetyl-leucine enantiomers in mice following a 100 mg/kg oral dose of either the racemate (ADLL) or purified NALL.

| Parameter | Administered Compound | N-acetyl-L-leucine | This compound | Reference |

| Cmax (μg/mL) | N-acetyl-DL-leucine | 21.0 ± 2.0 | 72.8 ± 3.8 | |

| N-acetyl-L-leucine | 58.7 ± 1.8 | 2.5 ± 0.1 | ||

| Tmax (h) | N-acetyl-DL-leucine | 0.25 | 0.25 | |

| N-acetyl-L-leucine | 0.25 | 0.25 | ||

| AUC (h·μg/mL) | N-acetyl-DL-leucine | 21.8 ± 2.1 | 131.5 ± 11.2 | |

| N-acetyl-L-leucine | 61.2 ± 2.2 | 4.8 ± 0.5 | ||

| T½ (h) | N-acetyl-DL-leucine | 1.2 ± 0.1 | 1.3 ± 0.1 | |

| N-acetyl-L-leucine | 1.1 ± 0.1 | 1.3 ± 0.1 | ||

| Data are presented as mean ± standard error of the mean (SEM). |

Visualization: Pharmacokinetic Interaction at the Intestinal Barrier

Caption: Proposed pharmacokinetic model of N-acetyl-leucine enantiomers.

Proposed Mechanisms of Action

The neuroprotective effects of NALL are multifaceted, targeting several pathways implicated in the pathology of neurodegenerative diseases.

-

Enhancement of Lysosomal and Autophagic Function : A primary mechanism is the modulation of lysosomal homeostasis. In cellular models of Niemann-Pick disease type C (NPC), NALL reduces the enlarged lysosomal volume, a key pathological feature. In Sandhoff disease models, ADLL treatment was found to increase autophagy. This may be linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.

-

Improvement of Mitochondrial Bioenergetics : NALL treatment has been shown to improve mitochondrial energy metabolism. In mouse models of Sandhoff disease and NPC, NALL helps normalize altered glucose and glutamate metabolism, suggesting a restoration of cellular bioenergetics which is often impaired in neurodegeneration.

-

Reduction of Neuroinflammation : NALL demonstrates anti-inflammatory properties. In models of traumatic brain injury (TBI), NALL treatment attenuates neuroinflammation by reducing microglial activation. This is a crucial mechanism, as chronic neuroinflammation is a common contributor to neuronal death across many neurodegenerative conditions.

-

Modulation of Protein Pathology : In models of Parkinson's disease (PD), NALL has been shown to reduce levels of pathological, phosphorylated alpha-synuclein (pS129-syn). This effect is dependent on the serine protease HTRA1, which is induced by NALL treatment.

-

Restoration of Synaptic and Neuronal Function : In PD models, NALL upregulates the expression of wild-type parkin, leading to an increase in the functional dopamine transporter (DAT) and suggesting improved synaptic function. Its original application in vertigo is thought to stem from its ability to rebalance hyperpolarized and depolarized vestibular neurons, normalizing neuronal function.

Visualization: NALL's Proposed Multifaceted Signaling Pathways

Caption: Overview of NALL's proposed neuroprotective mechanisms.

Efficacy in Neurodegenerative Disease Models

NALL and its racemic mixture ADLL have been evaluated in a variety of preclinical models and clinical studies, demonstrating beneficial effects across different pathologies.

Data Presentation: Lysosomal Storage Disorders

Table 4.1: Niemann-Pick Type C (NPC) Models

| Model | Compound | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Npc1-/- Mouse | NALL | Pre-symptomatic (from 3 wks) | Delayed onset of functional decline, slowed disease progression, prolonged survival. | |

| Npc1-/- Mouse | This compound | Pre-symptomatic (from 3 wks) | No significant neuroprotective effects observed. | |

| NPC1-/- CHO Cells | NALL | Dose-dependent | Most effective at reducing relative lysosomal volume (p < 0.001). | |

| NPC1-/- CHO Cells | ADLL | Dose-dependent | Reduced relative lysosomal volume (p < 0.01). |

| NPC1-/- CHO Cells | this compound | Dose-dependent | Did not achieve statistical significance in reducing lysosomal volume. | |

Table 4.2: Sandhoff Disease (GM2 Gangliosidosis) Model